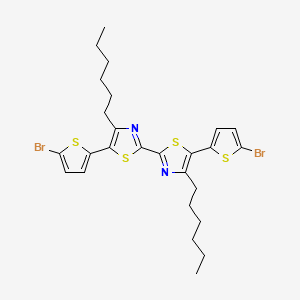

5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole

CAS No.: 853722-91-5

Cat. No.: VC2928611

Molecular Formula: C26H30Br2N2S4

Molecular Weight: 658.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853722-91-5 |

|---|---|

| Molecular Formula | C26H30Br2N2S4 |

| Molecular Weight | 658.6 g/mol |

| IUPAC Name | 5-(5-bromothiophen-2-yl)-2-[5-(5-bromothiophen-2-yl)-4-hexyl-1,3-thiazol-2-yl]-4-hexyl-1,3-thiazole |

| Standard InChI | InChI=1S/C26H30Br2N2S4/c1-3-5-7-9-11-17-23(19-13-15-21(27)31-19)33-25(29-17)26-30-18(12-10-8-6-4-2)24(34-26)20-14-16-22(28)32-20/h13-16H,3-12H2,1-2H3 |

| Standard InChI Key | GDGQTTMNCCLOOR-UHFFFAOYSA-N |

| SMILES | CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)C3=CC=C(S3)Br)CCCCCC)C4=CC=C(S4)Br |

| Canonical SMILES | CCCCCCC1=C(SC(=N1)C2=NC(=C(S2)C3=CC=C(S3)Br)CCCCCC)C4=CC=C(S4)Br |

Introduction

Chemical Structure and Identification

5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole is an organic semiconductor characterized by its complex molecular architecture. The compound features a central bithiazole core with two brominated thiophene units attached at the 5 and 5' positions, while hexyl chains occupy the 4 and 4' positions. This structure creates a molecule with unique electronic and physical properties that have attracted significant research interest.

Chemical Identifiers and Basic Properties

The compound is officially identified through several standardized chemical identification systems as detailed in the table below:

| Property | Value |

|---|---|

| CAS Number | 853722-91-5 |

| Molecular Formula | C₂₆H₃₀Br₂N₂S₄ |

| Molecular Weight | 658.6 g/mol |

| IUPAC Name | 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole |

| PubChem CID | 53401161 |

| DSSTOX Substance ID | DTXSID80694825 |

This compound incorporates multiple functional groups and structural elements that contribute to its chemical behavior and applications. The bithiazole core provides an electron-deficient character, while the brominated thiophene units enhance reactivity and electronic properties. The hexyl chains impart solubility in organic solvents, which is crucial for processing in various applications .

Structural Characteristics

The structural features of 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole include:

-

A central bithiazole unit containing nitrogen atoms that contribute to its electron-deficient nature

-

Two brominated thiophene units that serve as reactive sites for further functionalization

-

Two hexyl chains that enhance solubility and influence packing in solid state

-

Extensive π-conjugation throughout the molecule, facilitating electronic applications

This combination of structural elements creates a compound with unique electronic properties, making it valuable for applications in organic electronics and materials science. The presence of bromine atoms particularly enables further modifications through various coupling reactions, allowing the compound to serve as a building block for more complex materials .

| Feature | 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene |

|---|---|---|

| Core Structure | Bithiazole | Bithiophene |

| Molecular Formula | C₂₆H₃₀Br₂N₂S₄ | C₂₀H₂₈Br₂S₂ |

| Molecular Weight | 658.6 g/mol | 492.37 g/mol |

| Heteroatoms | N, S | S only |

| Electronic Character | More electron-deficient | Less electron-deficient |

| CAS Number | 853722-91-5 | 214493-03-5 |

The replacement of thiophene units with thiazole in the core structure represents a significant structural modification that alters the electronic properties of the material. This substitution introduces nitrogen atoms that increase the electron-deficient character of the molecule, which is particularly valuable for semiconductor applications .

Applications in Scientific Research

5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole has garnered attention in multiple research areas due to its unique electronic properties and structural features.

Organic Electronics Applications

The compound has significant potential in the field of organic electronics, particularly as:

-

A building block for conjugated polymers in organic photovoltaics (OPVs)

-

A component in organic light-emitting diodes (OLEDs)

-

A semiconductor material for organic field-effect transistors (OFETs)

-

A precursor for electron-deficient materials in electronic devices

The bithiazole core is especially valuable in these applications due to its electron-deficient character, which facilitates electron transport and can enhance the performance of electronic devices. The structural resemblance to thiophene, a commonly used building block in organic electronics, allows for the tuning of optoelectronic properties without significantly altering the molecular architecture .

Advantages of Thiazole-Based Semiconductors

Thiazole-based compounds like 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole offer several advantages over traditional thiophene-based materials:

-

Enhanced electron-deficient character due to the presence of nitrogen atoms

-

Improved air stability in electronic applications

-

Potential for higher electron mobility in transistor applications

-

Tunable electronic properties through structural modifications

These advantages have led to increased interest in thiazole-based materials for next-generation organic electronics. The ability to modify the electronic properties by incorporating thiazole units represents a significant advancement in the development of organic semiconductors .

Research Trends and Future Directions

Current research trends involving bithiazole compounds like 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole focus on:

-

Development of all-electron deficient polymers for high-performance acceptor materials

-

Creation of n-type organic semiconductors with improved air stability

-

Exploration of new synthetic pathways to optimize material properties

-

Investigation of structure-property relationships to guide molecular design

These research directions highlight the potential of bithiazole-containing compounds to address existing challenges in organic electronics, particularly in the development of efficient electron-acceptor materials for organic solar cells and stable n-type semiconductors for organic transistors .

| Supplier | Product Specifications | Quantity | Price | Availability |

|---|---|---|---|---|

| Aladdin Scientific | >98% (HPLC) purity | 1g | $2,584.90 | 8-12 weeks lead time |

| Cymit Quimica | Minimum 95% purity | Undefined size | Pricing on inquiry | Estimated delivery: April 22, 2025 |

The extended lead times (8-12 weeks) suggest that the compound is typically synthesized on demand rather than maintained in inventory, which is common for specialized research chemicals with limited commercial applications .

Structural-Electronic Property Relationships

The molecular design of 5,5'-Bis(5-bromothiophen-2-yl)-4,4'-dihexyl-2,2'-bithiazole incorporates several structural features that directly influence its electronic properties and applications.

Electronic Effects of Structural Components

Each structural component contributes specific electronic effects:

-

Bithiazole core: Provides electron-deficient character due to the electronegative nitrogen atoms

-

Bromothiophene units: Introduce electron-withdrawing effects and serve as reactive sites

-

Hexyl chains: Enhance solubility and influence solid-state packing

-

Conjugated π-system: Facilitates charge transport throughout the molecule

The combination of these features creates a material with unique electronic properties that can be leveraged in various applications. The electron-deficient nature particularly enhances its potential as an acceptor material in organic electronics .

Comparative Advantages of Bithiazole Over Bithiophene

The substitution of thiophene with thiazole in the core structure offers several electronic advantages:

-

Increased electron affinity due to the presence of nitrogen atoms

-

Lowered LUMO (Lowest Unoccupied Molecular Orbital) energy levels

-

Enhanced electron transport capabilities

-

Improved air stability in electronic devices

These advantages make bithiazole-based compounds particularly valuable in applications requiring efficient electron transport and acceptor characteristics. The structural similarity to thiophene-based compounds allows for direct comparison and strategic incorporation into existing material systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume